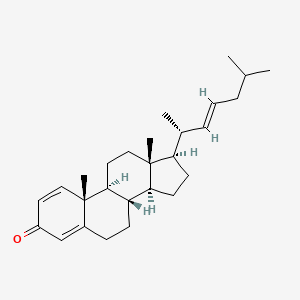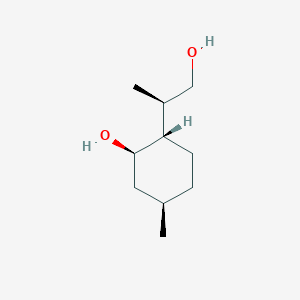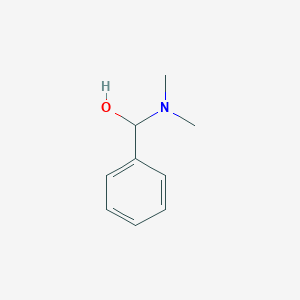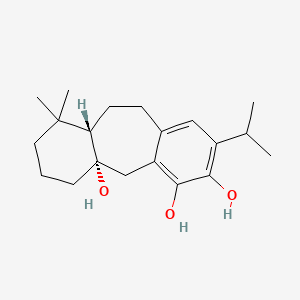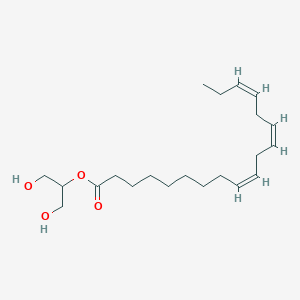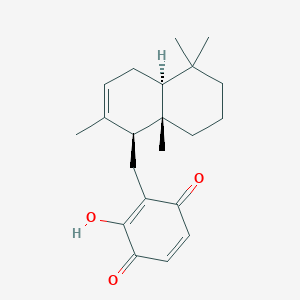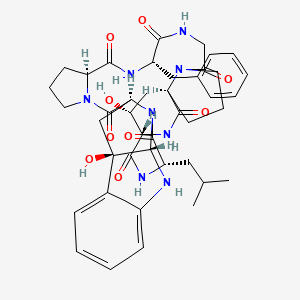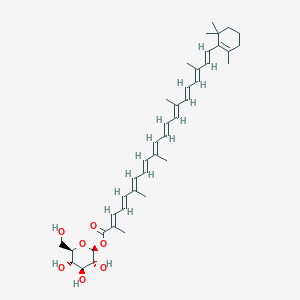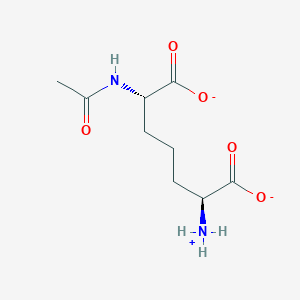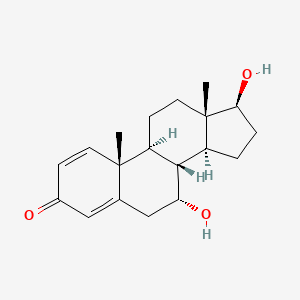
Methyllucidone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-Phenyl-1-methoxy-2-propene-1-ylidene)-4-methoxy-4-cyclopentene-1,3-dione is a natural product found in Lindera erythrocarpa with data available.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
- 2-(2-Phenyl-4H-chromen-4-ylidene)-2H-indene-1,3-diones, related to the chemical , have been synthesized using 2-hydroxychalcones, indicating a method for creating related compounds. These compounds show potential in various synthetic applications due to their unique structures and properties (Guha, Samanta, Sepay, & Mallik, 2015).
- An antitumor activity relationship was observed in compounds like 2-arylidene-4-cyclopentene-1,3-diones. This suggests that derivatives of the chemical might possess significant biological activities, warranting further investigation in pharmaceutical research (Inayama, Mamoto, Shibata, & Hirose, 1976).
Potential Applications in Photoluminescence and Photographic Materials
- Structures and photochromic properties of related fulgides, derivatives of the compound , have been explored. These findings suggest applications in photochromic materials and devices, which change color in response to light exposure (Balenko, Makarova, Rybalkin, Shepelenko, Popova, Tkachev, Aldoshin, Metelitsa, Bren, & Minkin, 2010).
Pharmaceutical Research
- The structure and synthesis of derivatives of this chemical have been studied, indicating potential use in developing new pharmaceutical compounds. The research into these structures could lead to the discovery of novel therapeutic agents (Bubbly, Gudennavar, Viswam, & Sudarsanakumar, 2011).
Catalytic and Organic Synthesis Research
- The chemical's derivatives have been used in studies of catalytic reactions, such as asymmetric hydrogenation. This indicates its potential utility in the development of new catalytic processes and organic synthesis methodologies (Toukoniitty, Busygin, Leino, & Murzin, 2004).
Eigenschaften
Molekularformel |
C16H14O4 |
|---|---|
Molekulargewicht |
270.28 g/mol |
IUPAC-Name |
(2E)-4-methoxy-2-[(E)-1-methoxy-3-phenylprop-2-enylidene]cyclopent-4-ene-1,3-dione |
InChI |
InChI=1S/C16H14O4/c1-19-13(9-8-11-6-4-3-5-7-11)15-12(17)10-14(20-2)16(15)18/h3-10H,1-2H3/b9-8+,15-13+ |
InChI-Schlüssel |
FITVJPYUOAZKPN-XWMBBDDHSA-N |
Isomerische SMILES |
COC1=CC(=O)/C(=C(/C=C/C2=CC=CC=C2)\OC)/C1=O |
SMILES |
COC1=CC(=O)C(=C(C=CC2=CC=CC=C2)OC)C1=O |
Kanonische SMILES |
COC1=CC(=O)C(=C(C=CC2=CC=CC=C2)OC)C1=O |
Synonyme |
methyllucidone |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


